molecular formula C20H21FN2O3 B7697254 1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7697254
M. Wt: 356.4 g/mol
InChI Key: KJVPOYILHWQKCY-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methoxyethyl group, and a tetrahydroquinoline core. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base, such as triethylamine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride and a base like potassium carbonate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted fluorobenzoyl derivatives.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • 1-(4-bromobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • 1-(4-methylbenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Uniqueness

1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-12-10-22-19(24)16-6-9-18-15(13-16)3-2-11-23(18)20(25)14-4-7-17(21)8-5-14/h4-9,13H,2-3,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVPOYILHWQKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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